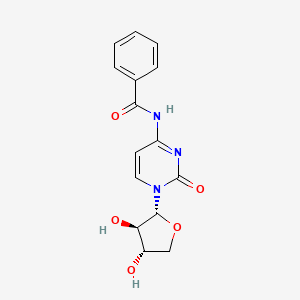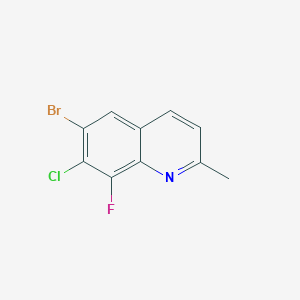
4-Bromo-4'-fluoro-2,2'-dimethyl-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-4’-fluoro-2,2’-dimethyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with bromine and fluorine substituents at the 4 and 4’ positions, respectively, and methyl groups at the 2 and 2’ positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-4’-fluoro-2,2’-dimethyl-1,1’-biphenyl typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base, and a solvent such as dioxane or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, catalysts, and reaction conditions is crucial to ensure the efficiency and cost-effectiveness of the process.
化学反応の分析
Types of Reactions: 4-Bromo-4’-fluoro-2,2’-dimethyl-1,1’-biphenyl can undergo various chemical reactions, including:
Electrophilic Substitution: Due to the presence of electron-withdrawing groups (bromine and fluorine), the compound can participate in electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Cross-Coupling Reactions: It can undergo further cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex biphenyl derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can introduce various functional groups onto the biphenyl rings, while oxidation and reduction can modify the existing substituents.
科学的研究の応用
4-Bromo-4’-fluoro-2,2’-dimethyl-1,1’-biphenyl has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems and interactions, particularly in the development of fluorescent probes and sensors.
作用機序
The mechanism of action of 4-Bromo-4’-fluoro-2,2’-dimethyl-1,1’-biphenyl depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and fluorine substituents, which can stabilize reaction intermediates and facilitate various transformations. In biological systems, the compound may interact with specific molecular targets, such as proteins or nucleic acids, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions .
類似化合物との比較
4-Bromo-2-fluorobiphenyl: Similar in structure but lacks the methyl groups at the 2 and 2’ positions.
4-Bromo-4’-methylbiphenyl: Contains a methyl group at the 4’ position instead of a fluorine atom.
4-Bromo-4’-fluorobiphenyl: Similar but without the methyl groups at the 2 and 2’ positions.
Uniqueness: 4-Bromo-4’-fluoro-2,2’-dimethyl-1,1’-biphenyl is unique due to the presence of both bromine and fluorine substituents, as well as the methyl groups at the 2 and 2’ positions. These structural features confer distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C14H12BrF |
|---|---|
分子量 |
279.15 g/mol |
IUPAC名 |
1-(4-bromo-2-methylphenyl)-4-fluoro-2-methylbenzene |
InChI |
InChI=1S/C14H12BrF/c1-9-7-11(15)3-5-13(9)14-6-4-12(16)8-10(14)2/h3-8H,1-2H3 |
InChIキー |
MAIWNNNUUJSGKB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)F)C2=C(C=C(C=C2)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Rel-(1R,5S,6s)-6-ethynyl-3-oxabicyclo[3.1.0]hexane](/img/structure/B14034143.png)

![tert-Butyl benzyl(2-(hydroxymethyl)-1-oxaspiro[4.5]decan-8-yl)carbamate](/img/structure/B14034155.png)







